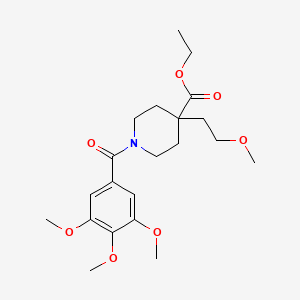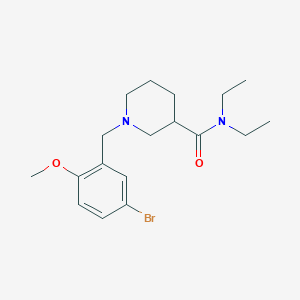
2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide, also known as DCQ, is a synthetic compound that belongs to the class of quinolinecarboxamides. DCQ has been extensively studied for its potential use as an anti-cancer agent due to its ability to inhibit the activity of a specific enzyme called topoisomerase II.
Mécanisme D'action
2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide exerts its anti-cancer activity by inhibiting the activity of topoisomerase II. This enzyme is responsible for unwinding the DNA double helix during DNA replication and cell division. By inhibiting the activity of topoisomerase II, 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide prevents the DNA from being unwound, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide has been shown to have potent anti-cancer activity in a variety of cancer cell lines. In addition to its ability to inhibit the activity of topoisomerase II, 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer effects. 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide has also been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide is its potent anti-cancer activity, making it a promising candidate for cancer treatment. However, one limitation of 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide. One area of research could focus on improving the solubility of 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide, making it more suitable for in vivo administration. Another area of research could focus on testing the safety and efficacy of 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide in clinical trials. Additionally, further studies could be conducted to investigate the potential of 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide for the treatment of other diseases, such as viral infections or autoimmune disorders.
Méthodes De Synthèse
2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide can be synthesized using a multi-step process involving the reaction of 2,4-dichloroaniline with 3-nitrobenzaldehyde to form an intermediate compound, which is then reacted with 4-chloroquinoline-2-carboxylic acid to yield 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide. The synthesis of 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide has been optimized to improve the yield and purity of the compound, making it more suitable for research purposes.
Applications De Recherche Scientifique
2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide has been extensively studied for its potential use as an anti-cancer agent. Studies have shown that 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, 2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)-4-quinolinecarboxamide can prevent cancer cells from dividing and growing, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O3/c23-13-8-9-17(19(24)10-13)21-12-18(16-6-1-2-7-20(16)26-21)22(28)25-14-4-3-5-15(11-14)27(29)30/h1-12H,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXCRFCUZIRVJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-N-(3-nitrophenyl)quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)nicotinamide](/img/structure/B5119350.png)
![N-benzyl-2-{[6-ethyl-3-(2-furylmethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B5119351.png)

![5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119369.png)


![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5119392.png)
![3-bromo-4-ethoxy-N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B5119399.png)
![6-(4-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5119415.png)
![5-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5119423.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119432.png)
![N~1~-allyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5119446.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[5-(methoxymethyl)-2-furoyl]-4-piperidinyl}propanamide](/img/structure/B5119450.png)
![N-[(3-nitrophenyl)(phenyl)methyl]urea](/img/structure/B5119455.png)